molecular formula C9H15N2NaO4 B1404821 sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate CAS No. 1485608-07-8

sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate

Cat. No.: B1404821
CAS No.: 1485608-07-8
M. Wt: 238.22 g/mol
InChI Key: IOBLEDHJECDOOL-OXIGJRIQSA-M
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Description

Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate (CAS 1485608-07-8) is a high-purity chemical compound intended for research and development purposes. With a molecular formula of C9H15N2NaO4 and a molecular weight of 238.22 g/mol, this urea derivative features a stereospecific (S)-configured propanoate core linked to a tetrahydrofuranyl moiety via a carbamoyl bridge . This specific structural motif is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Researchers are exploring its potential as a key intermediate or building block in the development of non-nucleoside structured compounds with antiviral properties, an area of intense focus highlighted in recent scientific literature . The compound's mechanism of action in specific research contexts is likely tied to its ability to interact with biological targets through hydrogen bonding and ionic interactions, facilitated by its urea and carboxylate functional groups. As a sodium salt, it offers enhanced solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers can request detailed product documentation, including Certificate of Analysis and Safety Data Sheet, for their records. Please note that this product may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

sodium;(2S)-2-(oxolan-2-ylmethylcarbamoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.Na/c1-6(8(12)13)11-9(14)10-5-7-3-2-4-15-7;/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14);/q;+1/p-1/t6-,7?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBLEDHJECDOOL-OXIGJRIQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])NC(=O)NCC1CCCO1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])NC(=O)NCC1CCCO1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the carbamoyl group: The oxolane ring is then reacted with a carbamoyl chloride in the presence of a base to form the carbamoyl derivative.

    Formation of the propanoate backbone: The final step involves the reaction of the carbamoyl derivative with a suitable propanoic acid derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form a lactone or a carboxylic acid derivative.

    Reduction: The carbamoyl group can be reduced to form an amine derivative.

    Substitution: The sodium ion can be replaced by other cations through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Ion exchange reactions can be carried out using ion exchange resins or solutions of other cations.

Major Products

    Oxidation: Lactone or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different cations replacing the sodium ion.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The oxolane ring and carbamoyl group may interact with enzymes or receptors, modulating their activity. The sodium ion can influence the compound’s solubility and transport across cell membranes.

Comparison with Similar Compounds

Sodium Salts of Propanoate Derivatives

Property Sodium (2S)-2-{[(Oxolan-2-ylmethyl)Carbamoyl]Amino}Propanoate Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate Sodium Salt
Solubility High (due to sodium ion) Moderate (sodium salt improves solubility vs. free acid)
Functional Groups Urea, oxolane Phosphonothiolate, cyclohexylmethyl
Biological Role Hypothetical: Enzyme inhibition via urea H-bonding Neurotoxic (organophosphate-like activity)
Stereochemical Impact (2S) configuration critical for target specificity Chiral centers influence toxicity and receptor binding

Key Insight: Sodium salts universally enhance solubility, but biological activity depends on functional groups. The target compound’s urea and oxolane groups likely favor non-toxic, therapeutic applications compared to phosphonothiolate neurotoxins .

Urea/Carbamoyl-Containing Compounds

Compound Structural Differences vs. Target Compound Biological Activity
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., 13a–e) Cyano and sulfonamide groups replace oxolane and urea Antimicrobial, antitumor
(2S,4S)-2-Substituted-3-Sulfanylpropanoyl Hexahydropyrimidines Sulfanylpropanoyl and hexahydropyrimidine vs. oxolane-urea Antihypertensive (ACE inhibition)
Propan-2-yl (2R)-2-{...}propanoate (phosphoryl derivatives) Phosphoryl and nucleoside groups vs. urea-oxolane Antiviral (nucleotide analogs)

Key Insight : Urea derivatives (e.g., 13a–e ) often exhibit antimicrobial activity, but the target’s oxolane group may shift its mechanism toward CNS or metabolic targets. Stereochemistry (e.g., 2S vs. 2R in ) further modulates specificity.

Oxolane (Tetrahydrofuran) Derivatives

Compound Role of Oxolane Group Application
Fenpicoxamid (A.2.4) Binds Qi site of mitochondrial complex III Fungicide
Propan-2-yl (2S)-2-{...sulfanylidene-$l^{5}-phosphanyl...}propanoate Enhances membrane penetration Anticancer (DNA interaction)
Target Compound Modulates solubility and target affinity Hypothetical: Antidiabetic or neuroprotective

Key Insight : Oxolane rings improve pharmacokinetics by balancing hydrophilicity and lipophilicity. In fungicides like fenpicoxamid , oxolane aids mitochondrial targeting, whereas in the target compound, it may optimize blood-brain barrier penetration.

Research Findings and Implications

  • Sodium vs. Ester Formulations: Unlike esterified propanoates (e.g., ), the sodium salt form ensures rapid dissolution, ideal for injectable or oral liquid formulations.
  • Urea vs. Phosphoryl/Sulfonamide Groups : Urea’s hydrogen-bonding capacity may reduce off-target effects compared to sulfonamides (e.g., ) or phosphoryl groups (e.g., ).

Biological Activity

Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate is a synthetic organic compound categorized as an amino acid derivative. Its unique structure includes an oxolane ring, a carbamoyl group, and a propanoate backbone, which contribute to its biological activity and potential therapeutic applications. This compound is identified by the CAS number 1485608-07-8 and has garnered interest for its role in various biochemical processes.

The molecular formula for this compound is C9H15N2NaO4\text{C}_9\text{H}_{15}\text{N}_2\text{NaO}_4 with a molecular mass of approximately 238.216 g/mol. The presence of the sodium ion enhances its solubility, making it suitable for biological studies and potential medicinal applications.

PropertyValue
Molecular FormulaC₉H₁₅N₂NaO₄
Molecular Mass238.216 g/mol
CAS Number1485608-07-8
SolubilityWater-soluble

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The oxolane ring and carbamoyl group may facilitate binding to target proteins, thereby modulating their activity. The sodium ion contributes to the compound's solubility, enhancing its bioavailability in physiological environments.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Cell Viability Studies : Research indicates that this compound exhibits protective effects on pancreatic β-cells under stress conditions, suggesting its role in diabetes management. In vitro assays showed significant improvements in cell viability under endoplasmic reticulum (ER) stress conditions, with maximal activity recorded at concentrations as low as 0.1 μM .
  • Biochemical Pathways : Investigations into the compound's influence on metabolic pathways have revealed its potential as a modulator of amino acid metabolism, impacting insulin signaling and glucose homeostasis .
  • Therapeutic Applications : this compound is being studied as a prodrug or drug delivery agent due to its favorable pharmacokinetic properties.

Table 2: Summary of Biological Activity Studies

Study FocusFindingsConcentration Range
Cell ViabilityProtective effects on β-cells0.1 - 10 μM
Metabolic PathwaysModulation of amino acid metabolismNot specified
Therapeutic ApplicationsPotential prodrug/drug delivery agentNot specified

Case Study 1: β-cell Protection

A study conducted by researchers demonstrated that this compound significantly improved the viability of INS-1 pancreatic β-cells exposed to ER stress. The compound was tested alongside various concentrations of tunicamycin (Tm), revealing a dose-dependent protective effect with maximum activity observed at 100% rescue from Tm-induced cell death .

Case Study 2: Drug Development

In another investigation, this compound was utilized in a screening assay aimed at identifying new therapeutic agents for diabetes management. The results indicated that modifications to the oxolane and carbamoyl groups could enhance biological activity, leading to the development of more potent analogs with improved aqueous solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate, and how can reaction conditions be optimized?

  • Methodology : Utilize multicomponent reactions (MCRs) to assemble the carbamoyl and oxolane moieties. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) are effective for amide bond formation . Optimize solvent polarity (e.g., DMF or THF) and temperature (25–60°C) to enhance yield. Monitor intermediates via TLC or LC-MS.

Q. How can the stereochemical integrity of the (2S)-configuration be confirmed during synthesis?

  • Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection. Compare retention times with enantiomerically pure standards. Validate using 1H NMR^1 \text{H NMR} with chiral shift reagents (e.g., Eu(hfc)3_3) .

Q. What analytical techniques are critical for assessing purity and structural identity?

  • Methodology : Combine 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for oxolane protons) with high-resolution mass spectrometry (HRMS) for molecular ion verification. Use ICP-OES to confirm sodium content. Purity ≥98% can be achieved via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What stability studies are essential for long-term storage of this sodium salt?

  • Methodology : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months. Monitor degradation via HPLC-UV (220 nm). Store lyophilized samples at -20°C in argon-purged vials to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography regarding molecular conformation be resolved?

  • Methodology : Perform variable-temperature NMR to assess dynamic equilibria (e.g., rotamers). Compare with DFT-optimized structures (B3LYP/6-31G* level) to identify low-energy conformers. Use SC-XRD (single-crystal X-ray diffraction) with cryogenic cooling (100 K) to minimize thermal motion artifacts .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

  • Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models to predict logP (~1.5) and solubility (>10 mg/mL in PBS). Use molecular docking (AutoDock Vina) to simulate binding to targets like proteases or GPCRs. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How can in vivo studies be designed to evaluate neuroprotective or stress-protective efficacy?

  • Methodology : Use rodent models (e.g., ischemic stroke or oxidative stress assays). Administer intravenously (5–20 mg/kg) and measure biomarkers (e.g., SOD, glutathione levels) via ELISA. Include a sodium-free analog as a control to isolate ion effects .

Q. What strategies mitigate solubility limitations in aqueous assays without compromising bioactivity?

  • Methodology : Formulate with cyclodextrins (e.g., HP-β-CD) or PEGylation to enhance aqueous solubility. Test critical micelle concentration (CMC) via dynamic light scattering (DLS). Compare IC50_{50} values in solubilized vs. free forms to ensure activity retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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